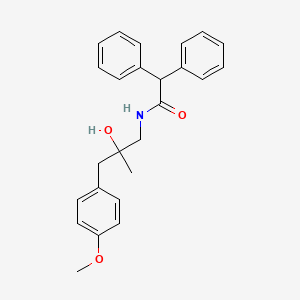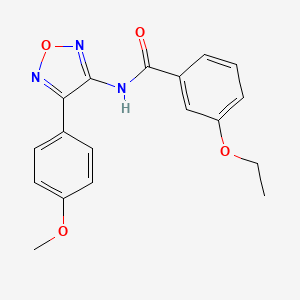![molecular formula C14H10Cl3NOS B2391559 2-[(2-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide CAS No. 339107-58-3](/img/structure/B2391559.png)
2-[(2-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide, otherwise known as 2-chloro-N-(2,4-dichlorophenyl)sulfanilamide, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields, such as biomedical and pharmaceutical research. This compound has been studied for its ability to act as a potent inhibitor of several enzymes and proteins, making it a promising tool for drug development.
Aplicaciones Científicas De Investigación
2-chloro-N-(2,4-dichlorophenyl)sulfanilamide has been studied for its potential applications in various fields, such as drug development and biomedical research. This compound has been found to act as a potent inhibitor of several enzymes and proteins, such as human cytochrome P450 3A4 and CYP2D6, making it a promising tool for drug development. Additionally, it has been shown to have antimicrobial and antifungal properties, making it a potential therapeutic agent for the treatment of infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2,4-dichlorophenyl)sulfanilamide is not yet fully understood. However, it is believed to bind to the active site of the enzyme or protein it is targeting, which results in the inhibition of its activity. Additionally, it has been shown to interact with several other molecules, such as DNA and RNA, which could potentially explain its antimicrobial and antifungal properties.
Biochemical and Physiological Effects
2-chloro-N-(2,4-dichlorophenyl)sulfanilamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes and proteins, such as human cytochrome P450 3A4 and CYP2D6, which can lead to changes in the metabolism of drugs and other compounds. Additionally, it has been shown to have antimicrobial and antifungal properties, which could potentially be used to treat infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(2,4-dichlorophenyl)sulfanilamide has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound, making it ideal for use in large-scale experiments. Additionally, it has a relatively low toxicity, making it safe to use in laboratory settings. However, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its use in certain research applications.
Direcciones Futuras
There are several potential future directions for research involving 2-chloro-N-(2,4-dichlorophenyl)sulfanilamide. One potential direction is to further study its mechanism of action in order to better understand how it interacts with various enzymes and proteins. Additionally, further research could be done to explore its potential applications in drug development and biomedical research. Additionally, it could be studied for its potential therapeutic benefits in the treatment of infectious diseases. Finally, further research could be done to explore its potential as a pesticide and herbicide.
Métodos De Síntesis
2-chloro-N-(2,4-dichlorophenyl)sulfanilamide can be synthesized using several different methods. The most commonly used method is a reaction between 2-chlorobenzyl chloride and 2,4-dichlorophenylsulfanilamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction is typically carried out at room temperature and is followed by the addition of a solvent, such as ethanol or water, to facilitate the reaction. The product of this reaction is then purified by column chromatography or recrystallization.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NOS/c15-9-5-6-12(11(17)7-9)18-14(19)8-20-13-4-2-1-3-10(13)16/h1-7H,8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHXOEQGSODYII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2391482.png)
![[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B2391483.png)

![4-methoxy-N-[2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2391486.png)


![2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2391494.png)




